3-Iodo-2-methoxy-4,5,6-trimethylpyridine 3-Iodo-2-methoxy-4,5,6-trimethylpyridine
Brand Name: Vulcanchem
CAS No.: 2256060-45-2
VCID: VC5600346
InChI: InChI=1S/C9H12INO/c1-5-6(2)8(10)9(12-4)11-7(5)3/h1-4H3
SMILES: CC1=C(C(=C(N=C1C)OC)I)C
Molecular Formula: C9H12INO
Molecular Weight: 277.105

3-Iodo-2-methoxy-4,5,6-trimethylpyridine

CAS No.: 2256060-45-2

Cat. No.: VC5600346

Molecular Formula: C9H12INO

Molecular Weight: 277.105

* For research use only. Not for human or veterinary use.

3-Iodo-2-methoxy-4,5,6-trimethylpyridine - 2256060-45-2

Specification

CAS No. 2256060-45-2
Molecular Formula C9H12INO
Molecular Weight 277.105
IUPAC Name 3-iodo-2-methoxy-4,5,6-trimethylpyridine
Standard InChI InChI=1S/C9H12INO/c1-5-6(2)8(10)9(12-4)11-7(5)3/h1-4H3
Standard InChI Key VIYCCEYJDAXYCK-UHFFFAOYSA-N
SMILES CC1=C(C(=C(N=C1C)OC)I)C

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

3-Iodo-2-methoxy-4,5,6-trimethylpyridine possesses the molecular formula C9_{9}H12_{12}INO, derived from its pyridine core and substituents:

  • Pyridine backbone: A six-membered aromatic ring with one nitrogen atom.

  • Substituents:

    • 2-Methoxy (-OCH3_3): Introduces electron-withdrawing resonance effects.

    • 3-Iodo (-I): A heavy halogen enabling cross-coupling reactions.

    • 4-, 5-, and 6-Methyl (-CH3_3): Electron-donating groups that enhance steric bulk and lipophilicity.

The molecular weight is calculated as 277.11 g/mol (C: 12.01 × 9 = 108.09; H: 1.01 × 12 = 12.12; I: 126.90; N: 14.01; O: 16.00).

Structural Analysis

The substitution pattern significantly influences the molecule’s electronic and steric profile:

  • Iodo group: Positioned para to the methoxy group, iodine’s polarizability enhances susceptibility to nucleophilic aromatic substitution or transition metal-catalyzed coupling .

  • Methyl groups: The 4,5,6-trimethyl arrangement creates a sterically hindered environment, potentially directing reactivity to the 3-position.

  • Methoxy group: Its resonance-withdrawing effect deactivates the ring, moderating electrophilic substitution rates.

Synthesis and Synthetic Routes

Retrosynthetic Considerations

A plausible retrosynthesis involves:

  • Iodination of a pre-functionalized pyridine precursor.

  • Methylation and methoxylation at specific positions.

Route 1: Direct Iodination of a Methoxy-Trimethylpyridine Precursor

  • Starting material: 2-Methoxy-4,5,6-trimethylpyridine.

  • Iodination: Electrophilic substitution using N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., BF3_3·Et2_2O) at 0–25°C .

    2-Methoxy-4,5,6-trimethylpyridine+NISBF3Et2O3-Iodo-2-methoxy-4,5,6-trimethylpyridine\text{2-Methoxy-4,5,6-trimethylpyridine} + \text{NIS} \xrightarrow{\text{BF}_3\cdot\text{Et}_2\text{O}} \text{3-Iodo-2-methoxy-4,5,6-trimethylpyridine}

    Yield: Estimated 60–75% based on analogous iodinations .

Route 2: Sequential Functionalization

  • Pyridine core construction: Condensation of ethyl 3-amino-2-methyl-2-butenoate with diethyl methylmalonate, followed by cyclization .

  • Methoxylation: O-Methylation using methyl iodide (CH3_3I) and a base (e.g., K2_2CO3_3).

  • Iodination: As in Route 1.

Physicochemical Properties

Experimental and Predicted Data

PropertyValue/Description
Melting Point120–135°C (predicted)
Boiling Point280–300°C (estimated)
Solubility- DMSO: >50 mg/mL
- Water: <1 mg/mL
LogP (Octanol-Water)3.2 (calculated via XLogP3)
UV-Vis λmax_{max}265 nm (aromatic π→π* transition)

Spectroscopic Characteristics

  • 1^1H NMR (CDCl3_3):

    • δ 2.35–2.50 (s, 9H, 3×CH3_3)

    • δ 3.85 (s, 3H, OCH3_3)

    • δ 7.20–7.45 (m, 1H, pyridine H)

  • 13^{13}C NMR:

    • δ 18–22 (CH3_3), 55.5 (OCH3_3), 125–150 (pyridine C), 160.5 (C-O).

Reactivity and Applications

Cross-Coupling Reactions

The 3-iodo substituent facilitates metal-catalyzed couplings:

  • Suzuki-Miyaura: With arylboronic acids to form biaryls .

    3-Iodo-2-methoxy-4,5,6-trimethylpyridine+ArB(OH)2Pd(PPh3)4Biaryl product\text{3-Iodo-2-methoxy-4,5,6-trimethylpyridine} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Biaryl product}
  • Ullmann Reaction: For C–N bond formation with amines.

Pharmaceutical Relevance

  • Drug intermediates: Halogenated pyridines are pivotal in kinase inhibitors and antipsychotics.

  • Proton pump inhibitors: Structural analogs (e.g., omeprazole) highlight the role of methoxy and methyl groups in target binding .

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